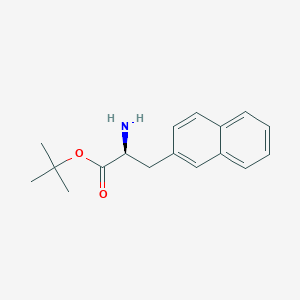
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with a ketone or aldehyde under acidic or basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the oxazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- (2S)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride
- 2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is unique due to its specific stereochemistry (2R configuration) and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. The specific arrangement of atoms and the presence of the hydrochloride salt can result in distinct pharmacological properties compared to its isomers and other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-3-4-11-10(5-8)7-12-6-9(2)13-11;/h3-5,9,12H,6-7H2,1-2H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
GIIRHEPDTVRVEB-SBSPUUFOSA-N |
Isomerische SMILES |
C[C@@H]1CNCC2=C(O1)C=CC(=C2)C.Cl |
Kanonische SMILES |
CC1CNCC2=C(O1)C=CC(=C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)




![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
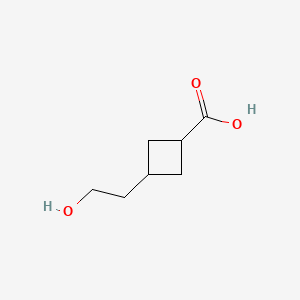

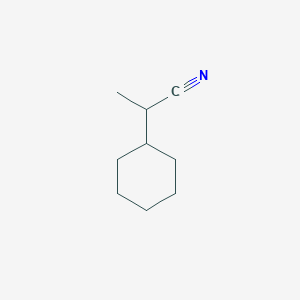
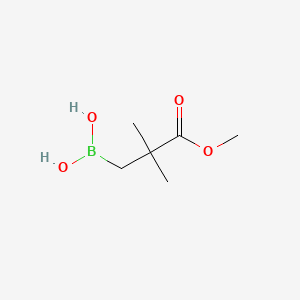
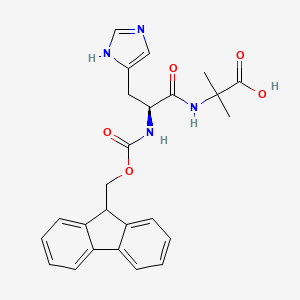
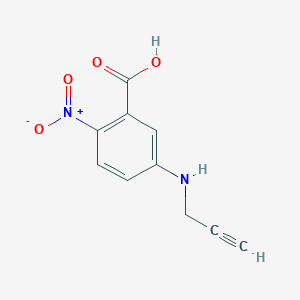
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
